molecular formula C13H9BrFNOS B11799961 2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11799961
M. Wt: 326.19 g/mol
InChI Key: ZREJEHLFZVZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of 2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 4-fluoroaniline with 2-bromo-1,3-dichloropropane in the presence of a base, followed by cyclization with sulfur and a subsequent oxidation step. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in bacterial studies, it inhibits the LasB quorum sensing system in Pseudomonas aeruginosa by binding to the active site of the LasR receptor, thereby preventing the expression of virulence factors .

Comparison with Similar Compounds

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other benzo[d]thiazole derivatives such as:

Properties

Molecular Formula

C13H9BrFNOS

Molecular Weight

326.19 g/mol

IUPAC Name

2-bromo-5-(4-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C13H9BrFNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-1-3-9(15)4-2-7/h1-4,8H,5-6H2

InChI Key

ZREJEHLFZVZKGH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.